Spectroscopic Unveiling of 4-Bromo-2H-pyran-2-one: A Technical Guide for Researchers
Spectroscopic Unveiling of 4-Bromo-2H-pyran-2-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2H-pyran-2-one, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related compounds. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and utilization of this versatile chemical entity.
Introduction: The Significance of 4-Bromo-2H-pyran-2-one
The 2H-pyran-2-one scaffold is a core structural motif in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 4-position not only modifies the electronic properties of the pyranone ring but also provides a versatile handle for further chemical transformations, such as cross-coupling reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-Bromo-2H-pyran-2-one in a standard deuterated solvent like chloroform-d (CDCl₃) are presented below. It is important to note that the choice of solvent can influence chemical shifts due to varying intermolecular interactions.[1][2][3][4][5]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to exhibit three distinct signals in the olefinic region, corresponding to the three protons on the pyranone ring. The bromine atom at the 4-position will exert a significant influence on the chemical shifts of the neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 6.7 | Doublet | J₃,₅ ≈ 1.5 - 2.5 |
| H-5 | ~7.6 - 7.8 | Doublet of Doublets | J₅,₆ ≈ 9.5 - 10.5, J₃,₅ ≈ 1.5 - 2.5 |
| H-6 | ~6.3 - 6.5 | Doublet | J₅,₆ ≈ 9.5 - 10.5 |
Rationale behind the Predictions:
-
H-3: The presence of the electron-withdrawing bromine atom at the adjacent C-4 and the carbonyl group at C-2 will deshield this proton, shifting it downfield compared to the parent 2H-pyran-2-one. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. The large coupling constant is characteristic of a cis-vicinal coupling in a six-membered ring.
-
H-6: This proton is adjacent to the ring oxygen and is coupled to H-5, leading to a doublet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon and the carbon bearing the bromine atom are expected to be particularly revealing.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 - 165 |
| C-3 | ~115 - 120 |
| C-4 (C-Br) | ~100 - 105 |
| C-5 | ~145 - 150 |
| C-6 | ~110 - 115 |
Rationale behind the Predictions:
-
C-2: The carbonyl carbon will resonate at a characteristic downfield position.
-
C-4: The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon.
-
The remaining carbon signals are assigned based on the expected electronic environment within the α,β-unsaturated lactone system.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for ATR-IR data acquisition and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectrum
The most characteristic feature of the mass spectrum of 4-Bromo-2H-pyran-2-one will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). [6][7][8][9]
| m/z | Predicted Relative Intensity | Assignment |
|---|---|---|
| 174 | ~100% | [M]⁺ (containing ⁷⁹Br) |
| 176 | ~98% | [M+2]⁺ (containing ⁸¹Br) |
| 146/148 | Variable | [M - CO]⁺ |
| 95 | Variable | [M - Br]⁺ |
| 67 | Variable | [C₄H₃O]⁺ |
Rationale behind the Predictions:
-
Molecular Ion (M⁺): The molecular weight of C₅H₃BrO₂ is 173.98 g/mol . The mass spectrum will show peaks at m/z 174 (for the molecule containing ⁷⁹Br) and m/z 176 (for the molecule containing ⁸¹Br) with a roughly 1:1 intensity ratio. [6][7][8]* Fragmentation: Common fragmentation pathways for pyranones include the loss of carbon monoxide (CO) and cleavage of the bromine atom. [10][11][12][13]The loss of CO would result in fragment ions at m/z 146 and 148. The loss of the bromine radical would lead to a fragment ion at m/z 95. Further fragmentation can lead to smaller, stable ions.
Experimental Protocol for MS Data Acquisition (EI)
Caption: Workflow for EI-MS data acquisition and processing.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-Bromo-2H-pyran-2-one. By leveraging fundamental principles and comparative data, we have outlined the expected NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and related compounds. A comprehensive understanding of these spectroscopic properties is essential for advancing the chemical and pharmacological exploration of this promising class of heterocyclic molecules.
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